molecular formula C22H27N3O4S B6570253 2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide CAS No. 946298-19-7

2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B6570253
CAS No.: 946298-19-7
M. Wt: 429.5 g/mol
InChI Key: WVJAPLJXQWWMOR-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.17222752 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 946321-15-9

This structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities.

Research indicates that this compound acts primarily as a CRTH2 antagonist , which has implications for inflammatory conditions and asthma management. The CRTH2 receptor is involved in the regulation of eosinophil and basophil activity, making it a target for anti-inflammatory therapies .

Antiinflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Efficacy in Asthma Models : In preclinical models of asthma, CRTH2 antagonists have been shown to reduce airway hyperresponsiveness and eosinophilic inflammation .

Anticancer Potential

Recent investigations suggest that the tetrahydroquinoline derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells:

  • Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiinflammatoryReduced eosinophilic inflammation in asthma models
AnticancerInduction of apoptosis in cancer cell lines
CRTH2 AntagonismInhibition of eosinophil and basophil activity

Case Study 1: Asthma Management

A study conducted on animal models demonstrated that administration of this compound significantly reduced airway resistance and eosinophil counts in bronchoalveolar lavage fluid. These findings support its potential use as a therapeutic agent in asthma management.

Case Study 2: Cancer Cell Line Inhibition

In vitro tests using human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Properties

IUPAC Name

2-methyl-N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-21(26)25-13-5-6-16-7-8-18(14-20(16)25)24-30(28,29)19-11-9-17(10-12-19)23-22(27)15(2)3/h7-12,14-15,24H,4-6,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJAPLJXQWWMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.